molecular formula C12H11NO2S B14512011 Prop-2-en-1-yl (1,3-benzothiazol-2-yl)acetate CAS No. 62886-11-7

Prop-2-en-1-yl (1,3-benzothiazol-2-yl)acetate

Cat. No.: B14512011
CAS No.: 62886-11-7
M. Wt: 233.29 g/mol
InChI Key: ZHYHAFGTDGCESZ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl (1,3-benzothiazol-2-yl)acetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including Prop-2-en-1-yl (1,3-benzothiazol-2-yl)acetate, can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are commonly employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl (1,3-benzothiazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield benzothiazole-2-carboxylic acid, while reduction may produce benzothiazole-2-ylmethanol .

Scientific Research Applications

Prop-2-en-1-yl (1,3-benzothiazol-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl (1,3-benzothiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound may also interact with DNA and proteins, causing changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

62886-11-7

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

prop-2-enyl 2-(1,3-benzothiazol-2-yl)acetate

InChI

InChI=1S/C12H11NO2S/c1-2-7-15-12(14)8-11-13-9-5-3-4-6-10(9)16-11/h2-6H,1,7-8H2

InChI Key

ZHYHAFGTDGCESZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CC1=NC2=CC=CC=C2S1

Origin of Product

United States

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